molecular formula C10H14N2O4 B2439100 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1190234-87-7

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2439100
M. Wt: 226.232
InChI Key: LDHVUNNSGOAMIK-UHFFFAOYSA-N
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Description

Compounds like “2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid” belong to a class of organic compounds known as carboxylic acids, which contain a -COOH group. They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Knoevenagel condensation , or the coupling of aryl halides or triflates with diboronyl reagents using transition metal catalysts .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of coupling reactions . The specific reactions would depend on the exact structure of the compound and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and properties. For example, some compounds might be toxic or corrosive, while others might be flammable. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as how to handle and store it safely .

Future Directions

The future directions in the study of these compounds could involve developing new synthetic methods, studying their biological activity, or investigating their potential applications in various fields .

properties

IUPAC Name

2-(4-ethoxycarbonylpyrazol-1-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-16-8(13)7-5-11-12(6-7)10(2,3)9(14)15/h5-6H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHVUNNSGOAMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid

Synthesis routes and methods

Procedure details

By a reaction in the same manner as in Example 10a and using ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and tert-butyl 2-bromo-2-methylpropanate (6.70 g, 30.0 mmol), the title compound (1.88 g, 83%) was obtained as a colorless oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
83%

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